molecular formula C55H87N15O16 B561558 H-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser-Pro-Pro-NH2 CAS No. 348089-28-1

H-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser-Pro-Pro-NH2

Cat. No.: B561558
CAS No.: 348089-28-1
M. Wt: 1214.39
InChI Key: LDCGFGJHXHGNLK-VFWMWCIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel phosphopeptide derived from GSK-3 recognition motif that acts as a substrate-competitive inhibitor of GSK-3β (IC50 = 150 μM). Displays minimal inhibition of Cdc2, MAPK, PKA, CK2, PKCδ and PKB at 200 μM. Myristoylated version available .

Properties

CAS No.

348089-28-1

Molecular Formula

C55H87N15O16

Molecular Weight

1214.39

IUPAC Name

(4S)-5-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C55H87N15O16/c1-30(60-46(77)34(19-21-43(73)74)62-45(76)32(57)11-3-4-22-56)50(81)68-26-8-15-39(68)54(85)66-24-6-13-37(66)48(79)61-31(2)51(82)69-27-9-16-40(69)55(86)67-25-7-14-38(67)49(80)63-33(18-20-42(58)72)47(78)64-35(29-71)52(83)70-28-10-17-41(70)53(84)65-23-5-12-36(65)44(59)75/h30-41,71H,3-29,56-57H2,1-2H3,(H2,58,72)(H2,59,75)(H,60,77)(H,61,79)(H,62,76)(H,63,80)(H,64,78)(H,73,74)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

LDCGFGJHXHGNLK-VFWMWCIBSA-N

SMILES

CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser-Pro-Pro-NH2
Reactant of Route 2
H-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser-Pro-Pro-NH2
Reactant of Route 3
H-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser-Pro-Pro-NH2
Reactant of Route 4
H-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser-Pro-Pro-NH2
Reactant of Route 5
H-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser-Pro-Pro-NH2
Reactant of Route 6
H-Lys-Glu-Ala-Pro-Pro-Ala-Pro-Pro-Gln-Ser-Pro-Pro-NH2

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